Product packaging for BMS-639623(Cat. No.:CAS No. 675122-44-8)

BMS-639623

Cat. No.: B1667230
CAS No.: 675122-44-8
M. Wt: 481.6 g/mol
InChI Key: JTVSGNGYUGCQJP-FHJLPGHOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chemokine Receptors as G Protein-Coupled Receptors (GPCRs)

Chemokine receptors are a critical subfamily of G protein-coupled receptors (GPCRs), the largest superfamily of cell surface signaling receptors in the human genome. nih.govyale.edufrontiersin.org GPCRs are integral membrane proteins characterized by a structure that spans the cell membrane seven times. nih.govnih.govyoutube.com This seven-transmembrane architecture is fundamental to their function, which is to detect a wide variety of extracellular signals and transduce them into intracellular responses. nih.govkhanacademy.org The GPCR superfamily is responsible for a vast array of physiological processes, including sight, smell, taste, blood pressure regulation, and metabolism. nih.gov

The chemokine receptor family consists of approximately 20 distinct members in humans. yale.edu These receptors are primarily expressed on the surface of leukocytes (white blood cells) and mediate the migration of these cells to specific locations in the body during homeostasis, inflammation, and immune responses. yale.edufrontiersin.org The process begins when a chemokine, a type of small signaling protein, binds to its specific receptor on the outside of the cell. yale.edu This binding event induces a conformational change in the receptor, which in turn activates intracellular G proteins. yale.edu The activated G protein then initiates a cascade of downstream signaling events that ultimately dictate the cell's movement and function. yale.edukhanacademy.org Given their pivotal role in orchestrating cellular traffic, particularly in inflammation, chemokine receptors have become significant targets for therapeutic drug development. frontiersin.orgnih.govnih.gov

The Role of Chemokine Receptor 3 (CCR3) in Immune Cell Trafficking and Allergic Inflammation

C-C chemokine receptor 3 (CCR3) is a key chemokine receptor implicated in the pathogenesis of allergic diseases. nih.goveurekaselect.com It is prominently expressed on the surface of several key immune cells involved in type 2 inflammatory responses, most notably eosinophils, basophils, mast cells, and a subset of T-helper 2 (Th2) lymphocytes. nih.govnih.govnih.gov The primary ligands for CCR3 include the chemokines eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). nih.govingentaconnect.com

The interaction between these eotaxins and CCR3 is a primary driver of eosinophil recruitment from the bloodstream into tissues during an allergic reaction. nih.govnih.gov This process is a hallmark of allergic inflammation, seen in conditions like asthma, allergic rhinitis, and atopic dermatitis. nih.gov Studies have shown that CCR3 is essential for eosinophil accumulation in both the lungs and skin in response to allergen exposure. nih.gov Beyond simply recruiting eosinophils, the activation of CCR3 can also trigger their degranulation, releasing pro-inflammatory mediators that contribute to tissue damage and the symptoms of allergic disease. ingentaconnect.commdpi.com Furthermore, research has demonstrated that CCR3-expressing Th2 cells, which produce pro-allergic cytokines like IL-4 and IL-5, are increased in patients with allergic rhinitis, suggesting the receptor's role extends to orchestrating the broader allergic immune response. nih.gov

CCR3 as a Key Therapeutic Research Target in Allergic and Inflammatory Disorders

Given its central role in the recruitment and activation of key effector cells in allergic inflammation, CCR3 has emerged as a highly attractive therapeutic target for a range of atopic disorders. nih.govnih.gov The strategy of inhibiting the CCR3 pathway is viewed as a promising approach for developing new anti-allergy drugs. nih.goveurekaselect.com By blocking the CCR3 receptor, it is theoretically possible to prevent the migration of eosinophils, basophils, and Th2 cells to sites of allergic inflammation, thereby mitigating the underlying cause of the disease process. nih.gov

The validation of CCR3 as a drug target comes from numerous preclinical studies. In animal models of asthma, blocking CCR3 or its ligand, eotaxin, has been shown to reduce the accumulation of eosinophils in the lungs and decrease airway hyperresponsiveness, a key feature of asthma. nih.govingentaconnect.com Similarly, in models of allergic rhinitis and chronic colitis, antagonism of CCR3 has demonstrated efficacy in reducing inflammatory cell infiltration and alleviating disease symptoms. mdpi.combioworld.com The potential for CCR3-targeted therapies extends to various inflammatory conditions where eosinophils are implicated, including inflammatory bowel disease and certain skin disorders. nih.govmdpi.com The development of selective antagonists that can block this receptor is therefore a major focus of pharmaceutical research. nih.govnih.gov

Contextualizing Small Molecule Antagonists in Chemokine Receptor Research

The development of small molecule antagonists represents a major therapeutic strategy for targeting chemokine receptors. nih.gov Unlike large-molecule biologics (like antibodies), small molecules are typically orally bioavailable, which is a significant advantage for treating chronic diseases. acs.org The goal of a small molecule antagonist is to bind to the chemokine receptor and prevent it from being activated by its natural chemokine ligands. rsc.org

The journey to develop effective small molecule chemokine receptor antagonists has faced challenges, partly due to the complexity of the chemokine system, which includes a degree of redundancy where multiple chemokines can bind to one receptor and vice versa. rsc.org However, there have been notable successes, proving that selective antagonism can be therapeutically effective. rsc.org The development of BMS-639623 falls within this context of targeted drug discovery. It emerged from research programs aimed at identifying potent and selective small molecule inhibitors of CCR3. nih.gov The discovery process involved conformational analysis of earlier compounds to design an acyclic scaffold that could effectively block the receptor. nih.gov this compound was identified as a development candidate with picomolar potency against eosinophil chemotaxis, positioning it for further investigation as a potential treatment for asthma. nih.gov

Research Findings for this compound

This compound is a potent, selective, and orally active antagonist of the CCR3 receptor. medchemexpress.comprobechem.com Preclinical research has characterized its activity and selectivity profile.

In Vitro Activity of this compound

Assay TypeTarget/Cell TypeIC₅₀ Value
CCR3 BindingHuman CCR30.3 nM medchemexpress.comprobechem.com
Eosinophil ChemotaxisHuman Eosinophils38 pM nih.govmedchemexpress.com
Eotaxin-Stimulated Calcium FluxHuman Eosinophils0.87 nM probechem.com
Eosinophil ChemotaxisCynomolgus Monkey Eosinophils0.15 nM probechem.com
CCR3 BindingMouse CCR331 nM probechem.com
Eosinophil ChemotaxisMouse Eosinophils870 nM probechem.com
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32FN7O2 B1667230 BMS-639623 CAS No. 675122-44-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

675122-44-8

Molecular Formula

C25H32FN7O2

Molecular Weight

481.6 g/mol

IUPAC Name

1-[(2R,3S)-4-[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-[3-(1-methyltetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C25H32FN7O2/c1-17(27-25(35)28-22-7-3-6-20(14-22)24-29-30-31-32(24)2)23(34)16-33-12-4-5-19(15-33)13-18-8-10-21(26)11-9-18/h3,6-11,14,17,19,23,34H,4-5,12-13,15-16H2,1-2H3,(H2,27,28,35)/t17-,19+,23+/m1/s1

InChI Key

JTVSGNGYUGCQJP-FHJLPGHOSA-N

Isomeric SMILES

C[C@H]([C@H](CN1CCC[C@H](C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

Canonical SMILES

CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-639623;  BMS639623;  BMS 639623;  UNII-PON9OFP69G;  CHEMBL399495;  PON9OFP69G;  SCHEMBL5561408.

Origin of Product

United States

Discovery and Preclinical Identification of Bms 639623

Strategic Approaches in Chemokine Receptor 3 Antagonist Discovery Programs

Drug discovery programs targeting chemokine receptors like CCR3 have employed various strategic approaches, often focusing on small molecule inhibitors of these G protein-coupled receptors (GPCRs) frontiersin.orgnih.gov. Chemokine receptors play crucial roles in immune cell migration and activation, making them attractive targets for modulating inflammatory responses patsnap.comfrontiersin.org. Strategies have included the identification of compounds that inhibit the binding of chemokines to the CCR3 receptor, thereby blocking downstream signaling pathways that lead to cellular responses like chemotaxis patsnap.com. Challenges in developing selective antagonists for chemokine receptors include addressing potential cross-reactivity with other GPCRs and navigating differences in biology between preclinical animal models and humans nih.gov. The development of both competitive and allosteric inhibitors has been explored researchgate.netnih.gov. Computational techniques, such as homology modeling, 3D-quantitative pharmacophore models, virtual screening, and molecular docking, have also been utilized to understand structure-function relationships and identify potential antagonists acs.org.

Identification of BMS-639623 as a Potent CCR3 Antagonist Development Candidate

This compound was identified as a potent small-molecule antagonist of the chemokine CCR3 receptor by Bristol-Myers Squibb bioworld.comresearchgate.net. This compound demonstrated high binding affinity for CCR3 receptors, with an IC₅₀ of 0.3 nM bioworld.commedchemexpress.comprobechem.com. Furthermore, it effectively inhibited human eosinophil chemotaxis with a picomolar IC₅₀ of 0.04 nM (38 pM) bioworld.commedchemexpress.comprobechem.com. This potent inhibition of eosinophil function, central to allergic inflammation, positioned this compound as a promising development candidate bioworld.com.

In Vitro Potency Data for this compound

AssayTargetIC₅₀ Value
Receptor BindingHuman CCR3 receptor0.3 nM
Eosinophil Chemotaxis InhibitionHuman Eosinophils0.04 nM
Calcium Flux InhibitionEotaxin-stimulated Eosinophils0.87 nM

This compound also demonstrated selectivity against other 7TM receptors and ion channels probechem.com. Preclinical evaluation showed that this compound was orally bioavailable in multiple species bioworld.com.

Evolution of Lead Compounds in CCR3 Antagonist Research Leading to this compound

The discovery of this compound was part of an evolutionary process in CCR3 antagonist research. Earlier compounds, such as DPC168, a benzylpiperidine-substituted aryl urea (B33335), were evaluated but faced limitations, including potent inhibition of CYP2D6 researchgate.net. Research aimed at improving selectivity and potency led to the exploration of various chemical scaffolds and structural modifications researchgate.netresearchgate.netnih.gov. Conformational analysis played a role in this process, for instance, revealing that cyclic linkers could potentially be replaced by acyclic, conformationally stabilized structures researchgate.netnih.gov. Studies involving the synthesis and evaluation of compounds with different linkers and substituents helped refine the structural requirements for potent CCR3 antagonism and improved properties like reduced protein binding and lower affinity for CYP2D6 nih.gov. The favorable preclinical profile observed with related compounds, such as BMS-570520, an acetylpiperidine derivative of DPC168, also contributed to the understanding of structural features that maintained desired activity researchgate.net. Ultimately, specific structural features, such as an alpha-methyl group and a beta-hydroxyl group in an acyclic linker, were found to be important for the favorable profile of compounds like the precursor to this compound nih.gov. This iterative process of design, synthesis, and biological evaluation of lead compounds culminated in the identification of this compound with its picomolar inhibitory potency against eosinophil chemotaxis researchgate.netnih.gov. Preclinical studies in animal models, such as the demonstration that this compound attenuated allergen-induced eosinophilia in cynomolgus monkeys, further supported its selection as a clinical candidate bioworld.comprobechem.com.

Preclinical Efficacy Data in Cynomolgus Monkeys

TreatmentEffect on Allergen-Induced Eosinophilia
This compound (5 mg/kg b.i.d.)Reduced by 65%, 78%, and 82%

This preclinical data indicated the compound's potential to ameliorate symptoms associated with eosinophil-driven inflammation bioworld.com.

Molecular Mechanism of Action of Bms 639623

Antagonistic Activity at Chemokine Receptor 3

BMS-639623 functions as a potent antagonist of the chemokine receptor type 3 (CCR3). Its binding affinity for CCR3 is notably high, with reported binding IC50 values around 0.3 nM. medchemexpress.comprobechem.comprobechem.com This strong binding indicates that this compound effectively competes with endogenous CCR3 ligands for receptor occupancy, thereby preventing or reducing the activation of the receptor. The antagonistic activity of this compound at CCR3 is considered central to its potential therapeutic utility in conditions characterized by elevated CCR3 activity and eosinophil involvement. researchgate.netcaltagmedsystems.co.uknih.govresearchgate.net

Inhibition of Eotaxin-Induced Cellular Responses via CCR3

CCR3 is a key receptor for several chemokines, including eotaxin (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), as well as other chemokines like CCL7 (MCP-3), CCL13 (MCP-4), and CCL5 (RANTES). nih.govgoogle.com Activation of CCR3 by these ligands, particularly eotaxin, triggers various intracellular signaling cascades that lead to cellular responses, most notably the directed migration of eosinophils. researchgate.netresearchgate.net this compound, by antagonizing CCR3, effectively inhibits these eotaxin-induced cellular responses.

Attenuation of Eosinophil Chemotaxis

One of the primary cellular responses mediated by CCR3 activation is the chemotaxis of eosinophils, a type of white blood cell heavily implicated in allergic inflammation and other inflammatory conditions. researchgate.netresearchgate.net Eotaxin is a potent chemoattractant for eosinophils, guiding their movement to sites of inflammation by signaling through CCR3. researchgate.netmedchemexpress.com this compound has demonstrated potent inhibitory effects on eotaxin-induced eosinophil chemotaxis. Studies have reported picomolar IC50 values for the inhibition of eosinophil chemotaxis by this compound, indicating its high potency in blocking this process. medchemexpress.comnih.govmedchemexpress.comnih.gov For instance, an IC50 of 38 pM has been reported for the inhibition of eosinophil chemotaxis. medchemexpress.comnih.govmedchemexpress.comnih.gov This attenuation of eosinophil migration is a critical aspect of this compound's mechanism of action, as it can reduce the accumulation of these inflammatory cells in affected tissues.

Cellular Response Ligand IC₅₀ (nM)
CCR3 Binding Eotaxin 0.3
Eosinophil Chemotaxis Eotaxin 0.04 (40 pM) probechem.com, 0.038 (38 pM) medchemexpress.comnih.govmedchemexpress.comnih.gov
Eotaxin-stimulated Calcium Flux (Eosinophils) Eotaxin 0.87

Modulation of Intracellular Calcium Mobilization

Activation of CCR3 by its ligands, such as eotaxin, triggers intracellular signaling pathways that include the mobilization of calcium ions from intracellular stores. medchemexpress.comoncotarget.com This increase in intracellular calcium is a crucial step in the signaling cascade that leads to various cellular functions, including chemotaxis and degranulation. medchemexpress.com this compound has been shown to inhibit eotaxin-stimulated calcium flux in eosinophils. probechem.comprobechem.com The reported IC50 for this inhibition is around 0.87 nM. probechem.comprobechem.com By blocking this calcium mobilization, this compound disrupts a key downstream signaling event initiated by CCR3 activation, further contributing to its inhibitory effects on eosinophil function.

Selectivity Profile of this compound within the Chemokine Receptor Family

Selectivity is a crucial characteristic for any pharmacological agent to minimize off-target effects. This compound has been reported to be selective against other 7TM receptors and ion channels, in addition to its potent activity at CCR3. probechem.comprobechem.com While CCR3 is a member of the chemokine receptor family, which includes numerous other receptors like CCR1, CCR2, CCR4, CCR5, CXCR1, CXCR2, etc., the available information specifically highlights its selectivity against other 7TM receptors and ion channels. probechem.comprobechem.com Data on its selectivity profile against a comprehensive panel of other chemokine receptors would provide a more complete understanding of its specificity within this family. However, its reported selectivity against other tested receptors and channels suggests a focused mechanism of action primarily targeting CCR3. probechem.comprobechem.com

Preclinical Efficacy and Pharmacological Evaluation in Disease Models

In Vitro Cellular Assays for CCR3 Antagonism

In vitro studies have been crucial in characterizing the direct effects of BMS-639623 on CCR3 function at the cellular level. These assays typically involve assessing the compound's ability to inhibit key cellular responses triggered by CCR3 ligand binding.

Assessment of Eosinophil Chemotaxis Inhibition

Eosinophil chemotaxis, the directed migration of eosinophils in response to chemokine gradients, is a hallmark of allergic inflammation. CCR3 is a primary receptor mediating the chemotactic response of eosinophils to ligands such as eotaxin (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). frontiersin.org

This compound has demonstrated potent inhibitory effects on eosinophil chemotaxis in vitro. Studies have reported picomolar inhibition potency against eosinophil chemotaxis, with an IC50 value as low as 38 pM (0.038 nM). medchemexpress.commedchemexpress.comnih.govnih.gov Another study reported a chemotaxis IC50 of 0.04 nM. probechem.comprobechem.comprobechem.com This indicates that very low concentrations of this compound are sufficient to block the migration of eosinophils towards chemotactic signals mediated by CCR3.

However, the potency of this compound in inhibiting chemotaxis can vary across species. For instance, studies have shown poor chemotaxis inhibition potency in the mouse, with an IC50 of 870 nM, while inhibiting cyno (cynomolgus monkey) eosinophil chemotaxis with an IC50 of 0.15 nM. probechem.comprobechem.com

SpeciesChemotaxis IC50 (nM)
Human Eosinophils0.038 - 0.04
Mouse Eosinophils870
Cynomolgus Monkey Eosinophils0.15

Evaluation of Calcium Flux Inhibition in Relevant Cell Lines

Chemokine receptor activation, including CCR3, typically triggers intracellular signaling cascades that involve the mobilization of calcium ions (Ca2+), known as calcium flux or calcium signaling. medchemexpress.com Inhibition of this calcium flux is an indicator of a compound's ability to block receptor-mediated signaling.

This compound has shown activity in inhibiting eotaxin-stimulated calcium flux in eosinophils. An IC50 of 0.87 nM has been reported for this activity. probechem.comprobechem.com This suggests that this compound effectively blocks the downstream signaling events initiated by CCR3 activation, in addition to inhibiting chemotaxis.

In Vivo Animal Models of Allergic Inflammation

Animal models are essential for evaluating the efficacy of potential therapeutic agents in a more complex biological setting that mimics human disease conditions. This compound has been investigated in murine and cynomolgus monkey models of allergic inflammation, particularly focusing on airway inflammation.

Impact on Eosinophil Recruitment in Allergic Airway Inflammation Models

Allergic airway inflammation, characteristic of conditions like asthma, involves the significant recruitment of eosinophils into the lungs. frontiersin.orgresearchgate.net Targeting CCR3 is a strategy to reduce this eosinophilic infiltration.

In murine models of allergic airway inflammation, oral administration of a compound structurally related to this compound (referred to as compound 32 or DPC168, which entered clinical trials) reduced eosinophil recruitment into the lungs in a dose-dependent manner. researchgate.netacs.orgmolaid.com While the direct impact of this compound on eosinophil recruitment in murine models is noted as having poor potency compared to human or cynomolgus monkey models (due to lower activity against mouse CCR3), studies in cynomolgus monkeys have shown more promising results. probechem.comprobechem.com In a cynomolgus study, this compound reduced allergen-dependent eosinophilia by 65%, 78%, and 82% at a dose of 5 mg/kg twice daily. probechem.comprobechem.com

Comparative Analysis with Other Chemokine Receptor Antagonists

Distinguishing Preclinical Features of BMS-639623 Among CCR3 Antagonists

This compound has been characterized preclinically as a potent and orally active antagonist of the chemokine receptor CCR3 tocris.commdpi.com. Studies have shown that this compound possesses a high binding affinity for CCR3 receptors, with an IC50 value of 0.3 nM tocris.commdpi.com. Furthermore, it demonstrates potent inhibition of human eosinophil chemotaxis, a key function mediated by CCR3, with reported IC50 values of 0.04 nM and 38 pM tocris.commdpi.com. The compound also exhibited oral bioavailability across five different species tocris.com.

Preclinical evaluations, particularly in cynomolgus monkeys, indicated that administration of this compound at a dose of 5 mg/kg twice daily attenuated allergen-induced eosinophilia tocris.com. This effect was observed when the compound was administered before and after aerosol challenge with Ascaris suum, suggesting its potential to ameliorate symptoms associated with allergic inflammation tocris.com. Based on its preclinical toxicology and cardiovascular studies, this compound was selected as a candidate for clinical development tocris.com.

Compared to other CCR3 antagonists, this compound has been discussed in the context of improving selectivity. For instance, DPC168, another CCR3 antagonist that reached clinical evaluation, faced development challenges partly due to potent activity against cytochrome P450 2D6 (CYP2D6). Modifications aimed at improving selectivity, such as replacing the central ring structure, led to compounds with improved CYP2D6 profiles while maintaining potent CCR3 antagonism, exemplified by derivatives like BMS-570520. While this compound's specific selectivity profile against a broad panel of targets is noted as being selective against other 7TM receptors and ion channels, direct comparative data on CYP inhibition with DPC168 in the provided sources are limited.

Other CCR3 antagonists mentioned in research include SB 297006 and SB 328437, both described as potent and selective CCR3 antagonists. UCB 35625 is another compound noted to have antagonistic activity against both CCR1 and CCR3 nih.gov. The peptide R321 has been identified as a biased CCR3 antagonist, a characteristic that may influence the development of tolerance. The concept of biased antagonism, where a compound selectively inhibits certain signaling pathways downstream of the receptor, is an important consideration in understanding the pharmacological profiles of chemokine receptor modulators.

Preclinical studies with CCR3 inhibitors in general have shown therapeutic benefits in various disease models, including allergic rhinitis and neovascular age-related macular degeneration (AMD). However, the translation of these preclinical findings to consistent clinical efficacy has been challenging, with some early clinical studies of CCR3 antagonists in asthma not demonstrating significant benefits as monotherapy. Potential reasons for this include divergent functions of chemokine receptors between animal models and humans, as well as the potential for the development of antagonist tolerance upon prolonged treatment.

Comparison of Antagonistic Mechanisms with Other Chemokine Receptor Modulators (e.g., CCR1, CCR2, CCR4, CCR5)

Chemokine receptors, including CCR3, are classical GPCRs that mediate their biological effects by coupling to G proteins and activating various downstream signaling pathways, ultimately influencing cellular functions such as chemotaxis, adhesion, and proliferation nih.govabcam.com. Antagonists typically exert their effects by blocking the binding of chemokine ligands to the receptor or by inhibiting the conformational changes necessary for receptor activation and downstream signaling.

This compound is described as a potent CCR3 antagonist that inhibits eosinophil chemotaxis and eotaxin-stimulated calcium flux mdpi.com. This suggests that its mechanism involves interfering with ligand-induced receptor activation and the subsequent intracellular signaling cascades, such as calcium mobilization, that are critical for chemotactic responses.

While this compound is presented as a selective CCR3 antagonist, many other chemokine receptor modulators exhibit different selectivity profiles, including targeting multiple receptors. For example, TAK 779 and TAK 652 (Cenicriviroc) are known to be potent antagonists of both CCR2 and CCR5 nih.gov. UCB 35625 is another instance of a dual antagonist, targeting both CCR1 and CCR3 nih.gov. Naturally occurring chemokines themselves can also exhibit complex binding profiles, with some ligands interacting with multiple receptors; for instance, CCL4 binds to CCR1, CCR3, and CCR5, and CCL5 engages CCR5, CCR1, CCR2, and CCR3. Furthermore, certain CXCR receptor ligands can function as antagonists of CCR receptors.

The mechanisms of antagonism can also differ beyond simple orthosteric blockade (blocking the primary ligand binding site). Allosteric binding sites have been identified in chemokine receptors, offering opportunities for antagonists that modulate receptor function by binding to a site distinct from the orthosteric site nih.gov. Additionally, the phenomenon of biased agonism or antagonism means that compounds can selectively activate or inhibit specific signaling pathways (e.g., G protein coupling versus β-arrestin recruitment) downstream of a single receptor. R321, a CCR3 antagonist, is described as a biased antagonist that selectively blocks G-protein signaling while allowing β-arrestin recruitment and receptor internalization. While the specific biased signaling profile of this compound is not detailed in the provided information, this represents an important aspect of antagonistic mechanisms that can influence efficacy and the potential for developing tolerance.

The complexity of chemokine receptor function is further amplified by their ability to form homo- and hetero-oligomers, which can influence ligand binding, signaling, and the response to antagonists nih.gov. These intricate interactions and varied mechanisms highlight the diverse ways in which chemokine receptor modulators can exert their effects, contrasting with the more selective profile reported for this compound against a broad range of other 7TM receptors and ion channels.

Academic Considerations for Polypharmacology and Multi-Targeting Approaches in Chemokine Research

The chemokine system is characterized by a high degree of redundancy and promiscuity, where multiple chemokines can bind to the same receptor, and a single chemokine can bind to multiple receptors nih.govnih.gov. This inherent complexity has significant implications for therapeutic targeting. Targeting a single chemokine receptor with a highly selective antagonist may not always be sufficient to completely block a biological process if multiple receptors or ligands are involved, or if compensatory pathways exist uni.lunih.gov.

This challenge has led to increased academic interest in polypharmacology and multi-targeting approaches in chemokine research nih.govuni.lu. Polypharmacology refers to the strategy of designing or using pharmaceutical agents that act on multiple targets or disease pathways. In the context of chemokine research, this could involve developing single compounds that antagonize multiple chemokine receptors or targeting chemokine receptors in combination with other relevant pathways.

The rationale behind multi-targeting in the chemokine system is to overcome the limitations of single-target approaches imposed by redundancy and to potentially achieve greater efficacy in complex, multifactorial diseases where multiple chemokine axes contribute to pathology nih.govuni.lu. Academic research explores various strategies for achieving polypharmacology, including the design of multi-target ligands, sometimes through approaches like molecular hybridization, which combines pharmacophoric elements of different bioactive molecules.

Examples of compounds with activity against multiple chemokine receptors exist, such as the dual CCR1/CCR3 or CCR2/CCR5 antagonists nih.gov. These provide proof-of-concept that multi-targeting within the chemokine receptor family is chemically feasible. Furthermore, the exploration of biased agonism allows for a form of functional selectivity, where a compound modulates specific downstream signaling pathways rather than causing a complete blockade, which can be seen as a targeted approach within the complexity of receptor signaling nih.gov.

While this compound is characterized as a selective CCR3 antagonist, the broader academic landscape of chemokine research acknowledges the potential benefits and the necessity of considering multi-targeting strategies for certain indications. The challenges encountered in translating the preclinical efficacy of some single-target chemokine receptor antagonists, including some CCR3 antagonists, into clinical success underscore the importance of these academic considerations regarding the intricate nature of the chemokine network and the potential advantages of targeting multiple nodes within this system uni.lunih.gov. The ongoing research into the complexities of chemokine receptor signaling, including oligomerization and allosteric modulation, further contributes to the academic understanding of how multi-targeting or functionally selective approaches could be leveraged for more effective therapeutic interventions nih.govabcam.com.

Advanced Methodologies and Research Perspectives on Bms 639623

Synthetic Pathways and Strategies for Compound Derivatization

The discovery of BMS-639623 involved the exploration of various structural templates and linkers to achieve high potency and selectivity for CCR3. Initial work on trans-1,2-disubstituted cyclohexane (B81311) CCR3 antagonists revealed that the cyclic linker could be effectively replaced by an acyclic syn-alpha-methyl-beta-hydroxypropyl linker. researchgate.netnih.govnih.gov Synthesis and biological evaluation of mono- and disubstituted propyl linkers supported this conformational correlation. researchgate.netnih.govnih.gov

Strategies for derivatization aimed at improving properties such as protein binding and affinity for cytochrome P450 enzymes like CYP2D6. researchgate.netnih.govnih.gov The introduction of an alpha-methyl group adjacent to the urea (B33335) moiety was found to lower protein binding, while a beta-hydroxyl group reduced affinity for CYP2D6. researchgate.netnih.govnih.gov Conformational analysis of the 3-benzylpiperidine (B85744) core in this compound suggested that this moiety could be replaced by acyclic, conformationally stabilized, anti-1,2-disubstituted phenethyl- and phenpropylamines, which was supported by enantioselective syntheses and evaluation in biological assays. researchgate.net

Further derivatization strategies explored replacing the phenyl linker with a cyclohexyl linker and the 4-benzylpiperidine (B145979) with a 3-benzylpiperidine to improve potency. acs.org Replacing the 3-acetylphenyl urea with heterocyclic ureas or heterocyclic-substituted phenyl ureas also maintained high potency in the low-picomolar range for inhibiting eotaxin-induced chemotaxis. acs.org

Computational Approaches in Rational Drug Design for CCR3 Antagonists

Computational methods have played a significant role in the rational design and optimization of CCR3 antagonists, including insights relevant to the development of compounds like this compound. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are employed to understand the interaction between CCR3 antagonists and the CCR3 receptor at the molecular level. amrita.edu These studies help to identify key binding sites and interactions that contribute to antagonist potency and selectivity. amrita.edu For CCR3 antagonists, this involves analyzing how compounds fit into the receptor's binding pocket and the specific residues they interact with. amrita.edu Computational analysis of CCR3 has demonstrated dynamic conformational changes, particularly in the extracellular loop 2 (ECL2) region, which can influence ligand recognition. nih.gov Docking simulations can predict how antagonists bind to the receptor, including potential allosteric sites, and how this binding might induce conformational changes that hinder the binding of natural ligands like eotaxin. nih.gov

Ab Initio Calculations in Conformational Analysis

Ab initio calculations, a type of computational chemistry method based on quantum mechanics, have been utilized in the conformational analysis of CCR3 antagonists. researchgate.netnih.govnih.govresearchgate.net These calculations provide detailed insights into the preferred three-dimensional structures of molecules and the spatial orientation of key functional groups. researchgate.netnih.govnih.gov For example, ab initio calculations showed that the alpha-methyl group in this compound-like structures governs the spatial orientation of three key functionalities within the molecule, which is crucial for their biological activity. researchgate.netnih.govnih.gov These calculations help researchers understand the relationship between molecular conformation and biological activity, guiding the design of more potent and selective compounds.

Innovative Assay Development for CCR3 Antagonist Profiling

The evaluation of CCR3 antagonist activity relies on various in vitro and in vivo assays. researchgate.netnih.govnih.govaai.org Innovative assay development focuses on creating sensitive and reliable methods to profile the potency, selectivity, and functional activity of these compounds. Assays commonly used include:

CCR3 Binding Assays: These measure the ability of a compound to displace a radiolabeled or fluorescent ligand (like eotaxin) from the CCR3 receptor, providing a measure of binding affinity (e.g., IC50 values). probechem.commedchemexpress.comnih.gov this compound has a reported binding IC50 of 0.3 nM. probechem.commedchemexpress.com

Chemotaxis Assays: These functional assays measure the ability of a compound to inhibit the migration of cells (such as eosinophils) towards a CCR3 agonist (like eotaxin). probechem.commedchemexpress.comresearchgate.netnih.govnih.gov this compound demonstrated picomolar inhibition potency against eosinophil chemotaxis, with an IC50 of 0.04 nM (or 38 pM). probechem.commedchemexpress.comresearchgate.netnih.govnih.gov

Calcium Flux Assays: CCR3 activation by its ligands triggers intracellular calcium mobilization. mdpi.com Assays measuring the inhibition of this calcium flux by antagonists provide another measure of functional activity. probechem.com this compound shows activity in eotaxin-stimulated calcium flux in eosinophils with an IC50 of 0.87 nM. probechem.com

These assays are crucial for screening potential drug candidates, determining their potency and selectivity profiles, and understanding their mechanisms of action.

Detailed Research Findings (Examples from Search Results):

Assay TypeSpecies/Cell TypeLigand StimulusThis compound Potency (IC50)Citation
CCR3 BindingHuman CCR3 receptor (CHO cells)[125I]eotaxin0.3 nM probechem.commedchemexpress.com
Eosinophil ChemotaxisEosinophilsEotaxin0.04 nM (38 pM) probechem.commedchemexpress.comresearchgate.netnih.govnih.gov
Calcium FluxEosinophilsEotaxin0.87 nM probechem.com
Eosinophil ChemotaxisCynomolgus monkey eosinophilsEotaxin0.15 nM probechem.com

Future Research Directions for Chemokine Receptor 3-Targeted Therapeutics

Despite significant research and development efforts, including compounds like this compound reaching clinical trials, no small molecule CCR3 antagonist has yet been approved for clinical use. researchgate.nettandfonline.com This highlights the challenges in developing effective CCR3-targeted therapeutics. Future research directions are likely to focus on several areas:

Identifying Novel Chemical Scaffolds: Continued exploration of diverse chemical classes is necessary to discover compounds with improved potency, selectivity, pharmacokinetic properties, and reduced off-target effects. tandfonline.com

Understanding CCR3 Signaling and Allostery: Deeper understanding of the complexities of CCR3 signaling, including allosteric modulation and interaction with other receptors, could reveal new therapeutic strategies. nih.govresearchgate.netmdpi.com

Targeting Specific Disease Phenotypes: CCR3 is involved in various inflammatory and potentially other diseases. nih.govaai.orgmdpi.commdpi.comoncotarget.com Future research may focus on tailoring CCR3 antagonism to specific disease phenotypes or patient populations where CCR3 plays a more prominent and less redundant role.

Combination Therapies: Investigating the potential of combining CCR3 antagonists with other therapeutic agents to achieve synergistic effects, particularly in complex diseases like severe asthma or certain cancers. nih.govoncotarget.com

Alternative Modalities: While small molecules have been the primary focus, research into other modalities like monoclonal antibodies or antisense oligonucleotides targeting CCR3 or its ligands may continue. researchgate.netoncotarget.com

Predictive Biomarkers: Identifying biomarkers that can predict patient response to CCR3 antagonism would be crucial for successful clinical development and patient stratification. oncotarget.com

The continued interest in CCR3 as a therapeutic target, despite past challenges, suggests that further research into the fundamental biology of CCR3 and innovative drug discovery approaches may still yield effective therapies in the future. researchgate.nettandfonline.com

Q & A

Q. What is the mechanism of action of BMS-639623 as a CCR3 antagonist, and how does it inhibit eosinophil chemotaxis?

this compound selectively targets the CCR3 receptor, a chemokine receptor critical for eosinophil migration. By binding to CCR3, it blocks the interaction of ligands like eotaxin, thereby inhibiting eosinophil recruitment to inflammatory sites. Preclinical studies demonstrate its picomolar potency in suppressing eosinophil chemotaxis, validated through cell-based assays and competitive binding experiments .

Q. Which experimental models are commonly used to evaluate the efficacy of this compound in preclinical studies?

In vitro models include human eosinophil chemotaxis assays and CCR3 receptor binding studies using radiolabeled ligands. In vivo models often employ murine asthma or hypereosinophilic syndrome (HES) models, where eosinophil infiltration into tissues (e.g., lungs) is quantified via flow cytometry or histopathology. These models are optimized with controlled antagonist concentrations (e.g., 25 µM in solubilization buffers) and standardized protocols for membrane protein purification .

Q. What are the key considerations for designing phase I clinical trials for this compound?

Phase I trials focus on safety, pharmacokinetics (PK), and pharmacodynamics (PD). Critical parameters include:

  • Dose escalation strategies to identify the maximum tolerated dose (MTD).
  • Biomarker assessment (e.g., blood eosinophil counts, CCR3 receptor occupancy).
  • PK/PD modeling to correlate plasma concentrations with target engagement. Trial designs should reference prior CCR3 antagonist studies, such as those for GSK-766994, to avoid pitfalls like inadequate biomarker selection .

Advanced Research Questions

Q. How can researchers reconcile contradictions between preclinical efficacy and clinical trial outcomes for CCR3 antagonists like this compound?

Negative clinical results (e.g., mepolizumab’s failure in asthma despite eosinophil reduction) highlight the need to:

  • Analyze secondary mediators (e.g., IL-13, TGF-β) that may drive inflammation independently of eosinophils.
  • Employ multi-omics approaches (transcriptomics, proteomics) to identify compensatory pathways.
  • Re-evaluate trial endpoints (e.g., airway hyperreactivity vs. symptom scores) to align with mechanistic insights .

Q. What methodological optimizations are required for stabilizing CCR3 protein during purification with this compound?

Key steps include:

  • Using hypotonic lysis buffers with protease inhibitors (e.g., Pefabloc SC) to prevent degradation.
  • Incorporating stabilizing agents (30% glycerol, 0.05% DDM detergent, 0.005% CHS) during membrane solubilization.
  • Co-eluting this compound (25 µM) with CCR3 to maintain antagonist-receptor binding during size-exclusion chromatography. These conditions prevent protein aggregation and ensure functional conformation .

Q. How can translational challenges in targeting eosinophils be addressed using this compound data?

  • Patient stratification: Use biomarkers like blood eosinophil counts or CCR3 expression levels to identify responsive subpopulations.
  • Combination therapies: Pair this compound with IL-5 inhibitors (e.g., mepolizumab) to address redundancy in eosinophil activation pathways.
  • Preclinical-to-clinical bridging: Validate in vitro IC50 values against clinical PK data to optimize dosing regimens .

Q. What statistical approaches are recommended for analyzing contradictory data in CCR3 antagonist studies?

  • Bayesian meta-analysis: Pool data from multiple trials to assess heterogeneity in treatment effects.
  • Pathway enrichment analysis: Identify overrepresented biological processes in non-responders using RNA-seq datasets.
  • Dose-response modeling: Use Emax models to distinguish between on-target and off-target effects at varying doses .

Methodological Guidelines

  • Data Replication: When replicating phase I results, ensure consistency in protocols (e.g., buffer composition, antagonist concentration) and validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional chemotaxis assays) .
  • Ethical Compliance: Address ethical considerations in clinical trials by documenting informed consent processes and adverse event monitoring, referencing frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-639623
Reactant of Route 2
Reactant of Route 2
BMS-639623

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.